

A Technical Guide to the Physicochemical Properties of Cabergoline

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Compound of Interest

Compound Name: Cabergoline Diphosphate

Cat. No.: B1242923

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Disclaimer: This document provides an in-depth overview of the physicochemical properties of Cabergoline. It is important to note that while the query specified "**Cabergoline Diphosphate**," the vast majority of scientific literature and commercially available forms pertain to Cabergoline free base. A diphosphate salt is mentioned in limited contexts, and its data is presented separately where available. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

Cabergoline is a potent, long-acting dopamine D2 receptor agonist derived from ergot alkaloids.[1] It is primarily used in the treatment of hyperprolactinemic disorders, such as pituitary adenomas, and in the management of Parkinson's disease.[2][3] Its therapeutic effect stems from its direct inhibitory action on prolactin secretion from the anterior pituitary gland.[3] [4] A thorough understanding of its physicochemical properties is critical for formulation development, analytical method validation, and ensuring therapeutic efficacy and stability.

Chemical and Physical Properties

Cabergoline is a white or almost white crystalline powder.[5][6] It is structurally complex, with the chemical name 1-[(6-allylergolin-8 β -yl)-carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea.[4] While generally stable, it is known to be gradually colored yellow by light and can exhibit polymorphism.[7]

Quantitative Physicochemical Data

The following tables summarize the core physicochemical parameters for Cabergoline and its noted diphosphate salt.

Table 1: General Physicochemical Properties

Property	Cabergoline	Cabergoline Diphosphate	Source(s)
CAS Number	81409-90-7	85329-89-1	[1][6][8]
Molecular Formula	C ₂₆ H ₃₇ N ₅ O ₂	C ₂₆ H ₃₇ N ₅ O ₂ · 2H ₃ PO ₄	[1][6][8]
Molecular Weight	451.62 g/mol	647.59 g/mol	[4][6][8]
Appearance	White to off-white powder	Not specified	[5][8]

Table 2: Thermal and Partitioning Properties

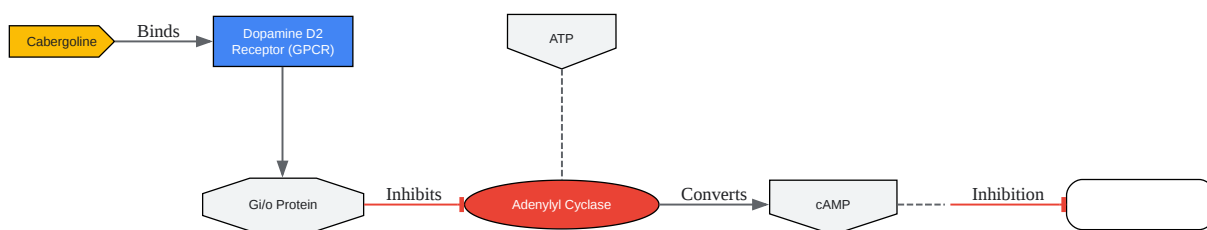
Property	Value (Cabergoline)	Value (Cabergoline Diphosphate)	Source(s)
Melting Point (°C)	95-105	153-155	[1][5][6][8][9]
LogP (Octanol/Water)	2.6 - 3.4	Not specified	[1][10][11]
pKa (Predicted/Experimental)	pKa1: 9.3 (Basic), pKa2: 6.4 (Basic)	Not specified	[5][10]

Table 3: Solubility Profile

Solvent	Solubility of Cabergoline	Source(s)
Water	Insoluble / Practically Insoluble (0.064 g/L)	[1][4][5][9]
0.1N Hydrochloric Acid	Slightly soluble	[4][6]
Ethanol / Ethyl Alcohol	Freely soluble / Soluble to 100 mM	[4][6][12]
Methanol	Very soluble / Slightly soluble	[7][8]
Chloroform	Soluble / Slightly soluble	[4][8][9]
DMSO	Soluble ($\geq 10\text{mg/mL}$) / Soluble to 100 mM	[9][12]
N,N-Dimethylformamide (DMF)	Soluble	[4][6]
n-Hexane	Very slightly soluble	[4][5]

Mechanism of Action & Signaling Pathway

Cabergoline exerts its therapeutic effect through potent agonism of dopamine D2 receptors located on pituitary lactotrophs.[3] This interaction initiates a signaling cascade that inhibits the synthesis and secretion of prolactin.[4] The D2 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon agonist binding, the G α_i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP activity ultimately modulates ion channel function and inhibits prolactin gene transcription and hormone release.



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Fig. 1: Cabergoline's D2 Receptor Signaling Pathway.

Experimental Protocols

The determination of Cabergoline's physicochemical properties relies on a suite of standard analytical techniques.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

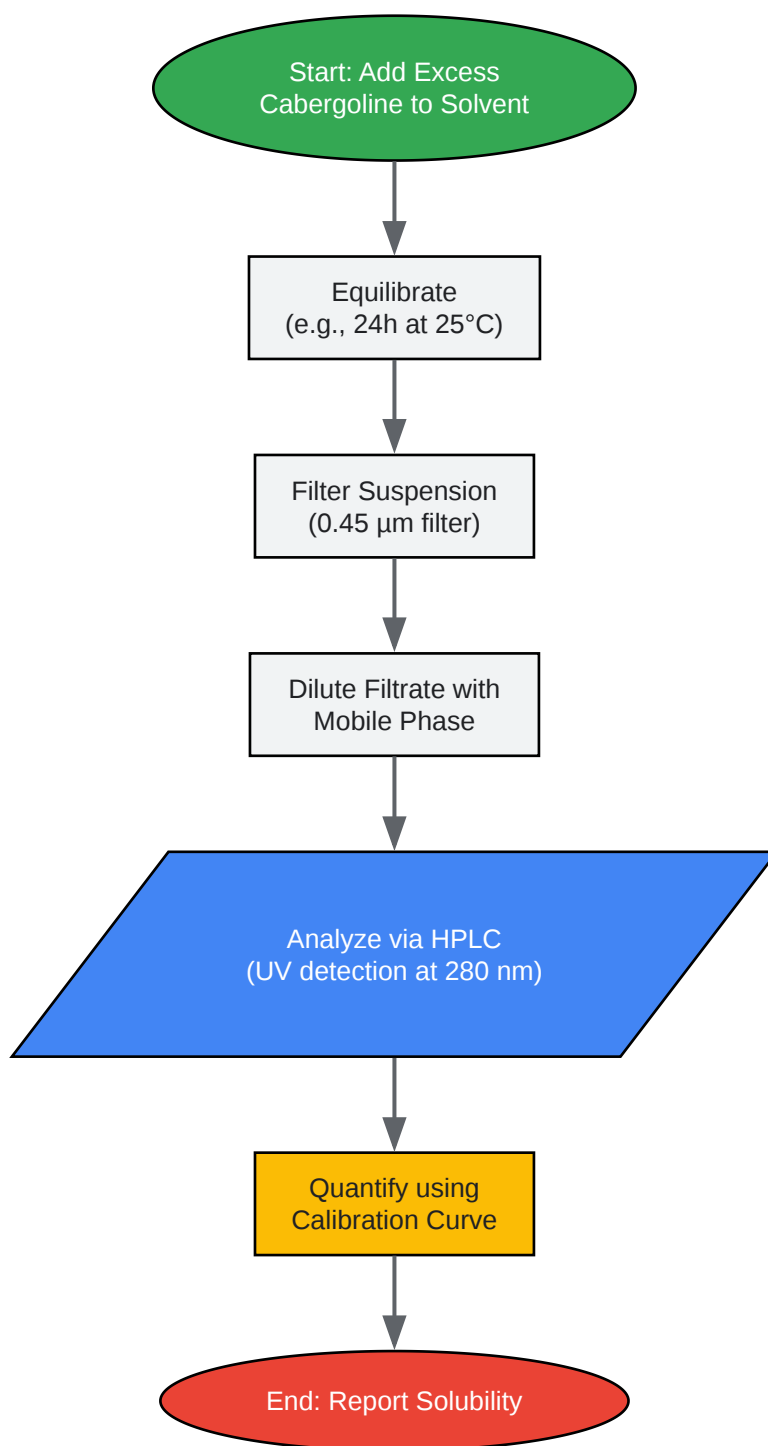
DSC is used to measure the temperature and heat flow associated with thermal transitions in a material.

- Principle: A sample of Cabergoline and a reference are heated at a controlled rate. The difference in heat flow required to maintain both at the same temperature is measured. An endothermic peak indicates the melting point.
- Methodology:
 - Accurately weigh 2-5 mg of Cabergoline powder into an aluminum DSC pan.
 - Crimp the pan to enclose the sample. An empty, crimped pan is used as a reference.
 - Place the sample and reference pans into the DSC cell.
 - Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
 - Record the heat flow versus temperature to obtain a thermogram.
 - The onset temperature of the endothermic peak is reported as the melting point.[\[13\]](#)[\[14\]](#)

Solubility Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of Cabergoline in a saturated solution.

- Principle: An excess of Cabergoline is equilibrated in a solvent. The resulting saturated solution is filtered, diluted, and injected into an HPLC system to determine the concentration against a standard curve.
- Methodology:
 - Add an excess amount of Cabergoline to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.
 - Agitate the vial at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Filter the suspension through a 0.45 µm filter to remove undissolved solids.
 - Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
 - Analyze the diluted sample using a validated HPLC method (e.g., C18 column, UV detection at 280 nm).^[15]
 - Quantify the concentration using a calibration curve prepared from known standards.



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Fig. 2: Workflow for Solubility Determination by HPLC.

Purity and Stability Analysis

Chromatographic methods are essential for assessing purity and degradation products.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method for quantifying Cabergoline in complex matrices like human plasma.[16][17] It involves separation by LC followed by mass analysis, providing high specificity.
- High-Performance Thin-Layer Chromatography (HPTLC): Used for stability studies. Cabergoline is subjected to stress conditions (acid, base, oxidation, heat, light), and the resulting spots are separated on a TLC plate and quantified by densitometry.[18]

Stability and Storage

Cabergoline should be stored protected from light.[7] For long-term storage in a research setting, temperatures of -20°C are recommended.[8] The amorphous form of Cabergoline, while more soluble, may be less stable than the crystalline form, although studies suggest it possesses adequate stability for formulation into solid dosage forms.[14]

Conclusion

This guide provides a consolidated resource on the essential physicochemical properties of Cabergoline for research and development. The data highlights its poor aqueous solubility, high lipophilicity, and specific thermal characteristics. The distinction between the commonly used free base and the rarely cited diphosphate salt is crucial for accurate scientific work. The outlined experimental protocols provide a foundation for the analytical characterization required in a professional drug development setting.

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